molecular formula C8H5ClF3NO B1590738 4-Amino-3-chloro-5-(trifluoromethyl)benzaldehyde CAS No. 95656-51-2

4-Amino-3-chloro-5-(trifluoromethyl)benzaldehyde

Cat. No. B1590738
Key on ui cas rn: 95656-51-2
M. Wt: 223.58 g/mol
InChI Key: IASKDXYOOLBEFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07595312B2

Procedure details

Analogously to the sequence described in 9f to 9i, 1-methyl (S)-2-(4-amino-3-chloro-5-trifluoromethyl-benzyl)-succinate and (S)-2-(4-amino-3-chloro-5-trifluoromethyl-benzyl)-4-oxo-4-[4-(2-oxo-1,2,4,5-tetrahydro-1,3-benzodiazepin-3-yl)-piperidin-1-yl]-butanoic acid were able to be obtained from 4-amino-3-chloro-5-trifluoromethyl-benzaldehyde (see Example 1b).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
9i
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1-methyl (S)-2-(4-amino-3-chloro-5-trifluoromethyl-benzyl)-succinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
(S)-2-(4-amino-3-chloro-5-trifluoromethyl-benzyl)-4-oxo-4-[4-(2-oxo-1,2,4,5-tetrahydro-1,3-benzodiazepin-3-yl)-piperidin-1-yl]-butanoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
NC1C(C(F)(F)F)=CC(/C=C(\CC([O-])=O)/C(OC)=[O:15])=CC=1Br.NC1C(C(F)(F)F)=CC(C[C@@H](CC(=O)N2CCC(N3CCC4C=CC=CC=4NC3=O)CC2)C(O)=O)=CC=1Br.[NH2:61][C:62]1[C:77]([C:78]([F:81])([F:80])[F:79])=[CH:76][C:65]([CH2:66][C@@H](CC([O-])=O)C(OC)=O)=[CH:64][C:63]=1[Cl:82].NC1C(C(F)(F)F)=CC(C[C@@H](CC(=O)N2CCC(N3CCC4C=CC=CC=4NC3=O)CC2)C(O)=O)=CC=1Cl>>[NH2:61][C:62]1[C:77]([C:78]([F:81])([F:80])[F:79])=[CH:76][C:65]([CH:66]=[O:15])=[CH:64][C:63]=1[Cl:82]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C=C1C(F)(F)F)\C=C(\C(=O)OC)/CC(=O)[O-])Br
Step Two
Name
9i
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C[C@H](C(=O)O)CC(N2CCC(CC2)N2C(NC3=C(CC2)C=CC=C3)=O)=O)C=C1C(F)(F)F)Br
Step Three
Name
1-methyl (S)-2-(4-amino-3-chloro-5-trifluoromethyl-benzyl)-succinate
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C[C@H](C(=O)OC)CC(=O)[O-])C=C1C(F)(F)F)Cl
Step Four
Name
(S)-2-(4-amino-3-chloro-5-trifluoromethyl-benzyl)-4-oxo-4-[4-(2-oxo-1,2,4,5-tetrahydro-1,3-benzodiazepin-3-yl)-piperidin-1-yl]-butanoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C[C@H](C(=O)O)CC(N2CCC(CC2)N2C(NC3=C(CC2)C=CC=C3)=O)=O)C=C1C(F)(F)F)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=O)C=C1C(F)(F)F)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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